4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine
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Overview
Description
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen substitution reactions are common, particularly involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory activities.
Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine is unique due to its specific combination of heterocyclic rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H15ClN8O2 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
4-[8-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H15ClN8O2/c1-10-20-16(28-24-10)12-9-11(18)13-14(21-12)15(25-5-7-27-8-6-25)23-17(22-13)26-4-2-3-19-26/h2-4,9H,5-8H2,1H3 |
InChI Key |
FRBOOPZSDKUWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=NC3=C(C(=C2)Cl)N=C(N=C3N4CCOCC4)N5C=CC=N5 |
Origin of Product |
United States |
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